1-Hexadecylnaphthalene
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Overview
Description
1-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a hexadecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecylnaphthoic acid, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-Hexadecylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexadecylnaphthalene (HDN): A closely related compound with similar chemical properties and applications.
Sec-Hexadecylnaphthalene: Another derivative with slight structural variations that can influence its reactivity and applications
Uniqueness: 1-Hexadecylnaphthalene stands out due to its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of ongoing research and development.
Properties
CAS No. |
56388-47-7 |
---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21-18-22-25-20-16-17-23-26(24)25/h16-18,20-23H,2-15,19H2,1H3 |
InChI Key |
IJAFYYIBMJSQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
physical_description |
Liquid |
Origin of Product |
United States |
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